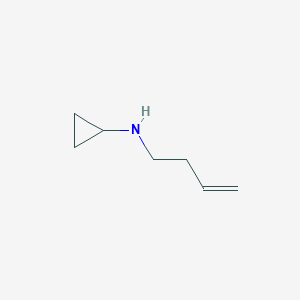

N-(but-3-en-1-yl)cyclopropanamine

Description

N-(but-3-en-1-yl)cyclopropanamine is a primary amine featuring a cyclopropane ring linked to a but-3-enyl group via a nitrogen atom. The cyclopropane ring introduces significant steric strain, which may enhance reactivity in ring-opening or addition reactions. The but-3-enyl substituent provides an allylic double bond, enabling further functionalization (e.g., hydrogenation, epoxidation, or polymerization). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles or strained carbon frameworks .

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-but-3-enylcyclopropanamine |

InChI |

InChI=1S/C7H13N/c1-2-3-6-8-7-4-5-7/h2,7-8H,1,3-6H2 |

InChI Key |

RULYUEDLGXRCQA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCNC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(but-3-en-1-yl)cyclopropanamine, the following table compares its hypothetical properties with those of structurally related amines and derivatives from the evidence:

Key Comparative Insights

Structural and Electronic Effects: The nitroaromatic group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces electron-withdrawing effects, reducing amine basicity compared to the allyl-substituted target compound .

Reactivity and Stability: The cyclopropane ring in this compound is expected to be more reactive than the acetamide derivative (), which is stabilized by resonance between the amide and pyrimidine groups . Chlorophenoxy substituents () enhance environmental persistence and toxicity risks compared to the allyl group in the target compound .

Applications :

- Acetamide derivatives () are prioritized in drug synthesis due to their stability and ease of characterization, whereas primary amines like the target compound are more reactive intermediates .

- Aryl-substituted amines () are favored in catalysis, whereas aliphatic amines like the target compound may excel in polymer or agrochemical synthesis .

Research Findings and Limitations

- Synthetic Routes : this compound can hypothetically be synthesized via nucleophilic substitution between cyclopropanamine and 3-butenyl bromide, analogous to methods in .

- Ecological Impact : Allyl amines generally exhibit moderate environmental mobility, but chlorinated analogs () pose higher bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.